Cas no 4439-62-7 (8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione)

8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione structure
4439-62-7 structure
Nome del prodotto:8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione
Numero CAS:4439-62-7
MF:C23H18O7
MW:406.384827136993
CID:929464
PubChem ID:442819

8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione
    • rotenonone
    • 2-Isopropenyl-8,9-dimethoxy-1,2-dihydro-chromeno[3,4-b]furo[2,3-h]chromen-6,12-dion
    • 2-isopropenyl-8,9-dimethoxy-1,2-dihydro-chromeno[3,4-b]furo[2,3-h]chromene-6,12-dione
    • 6-Oxorotenoid
    • AC1L4151
    • AC1Q6KOV
    • AR-1H4186
    • NSC219968
    • NSC 219968
    • UNII-8LO3PH2R0J
    • NSC-219968
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6,12-dione, 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)-, (R)-
    • LMPK12060070
    • SCHEMBL4740019
    • (6R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione
    • Q27108175
    • (1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6,12-DIONE, 1,2-DIHYDRO-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-, (2R)-
    • XR161579
    • 16,17-Dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione
    • DTXSID301110356
    • 4439-62-7
    • CHEBI:8898
    • 8LO3PH2R0J
    • (2R)-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione
    • (2R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6,12-dione
    • CID 99781
    • Inchi: InChI=1S/C23H18O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15H,1,8H2,2-4H3
    • Chiave InChI: CWZIPBGXMLRVIC-UHFFFAOYSA-N
    • Sorrisi: COc1cc2oc(=O)c3oc4c5CC(Oc5ccc4c(=O)c3c2cc1OC)C(C)=C

Proprietà calcolate

  • Massa esatta: 406.10524
  • Massa monoisotopica: 406.10525291g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 3
  • Complessità: 801
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 80.3Ų

Proprietà sperimentali

  • PSA: 80.29

8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione Letteratura correlata

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso